

In-Depth Technical Guide: Physicochemical Properties of H-Pro-D-Leu-Gly-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H-Pro-D-Leu-Gly-NH2	
Cat. No.:	B3028924	Get Quote

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and biological context of the tripeptide **H-Pro-D-Leu-Gly-NH2**. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

The physicochemical properties of **H-Pro-D-Leu-Gly-NH2** are crucial for its handling, formulation, and biological activity. While specific experimental data for the D-Leu isomer is limited, the following table summarizes its calculated properties and data from its L-Leu stereoisomer, which are expected to be very similar for achiral properties like molecular weight and formula. Diastereomers can, however, exhibit different melting points and solubilities[1].

Property	Value	Source
Chemical Name	(S)-N-((R)-1-((2-amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide	IUPAC Nomenclature
Molecular Formula	C14H26N4O3	Calculated
Molecular Weight	298.38 g/mol	Calculated
CAS Number	Not available for the D-Leu isomer. (L-Leu isomer: 2002-44-0)	[2]
Appearance	Expected to be a solid, crystalline powder.	General peptide properties[3] [4]
Melting Point	122-123 °C (for L-Pro-L-Leu- Gly-NH ₂)	Analogy to L-isomer
Solubility	Soluble in water. The solubility of tripeptides can be sequence-dependent.[5][6][7] [8][9][10]	Analogy to L-isomer and general peptide properties
Stability	Peptides are susceptible to enzymatic degradation and hydrolysis at extreme pH. The D-amino acid may confer some resistance to proteolysis.[1]	General peptide stability

Synthesis and Purification

The synthesis of **H-Pro-D-Leu-Gly-NH2** is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the manual synthesis of **H-Pro-D-Leu-Gly-NH2** on a Rink amide resin, which yields a C-terminal amide upon cleavage.

Materials:

- Rink amide resin
- Fmoc-Gly-OH
- Fmoc-D-Leu-OH
- Fmoc-Pro-OH
- Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- · Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- First Amino Acid Coupling (Glycine):
 - Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for a few minutes.
 - Add the activated amino acid solution to the resin and shake for 2-4 hours.

- Monitor the coupling reaction using a Kaiser test. A negative test indicates a complete reaction.
- Wash the resin with DMF and DCM.
- Second Amino Acid Coupling (D-Leucine):
 - Repeat the Fmoc deprotection step.
 - Couple Fmoc-D-Leu-OH using the same activation and coupling procedure as for glycine.
- Third Amino Acid Coupling (Proline):
 - Repeat the Fmoc deprotection step.
 - Couple Fmoc-Pro-OH.
- Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal proline.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it.
 - Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
 - Filter the resin and collect the filtrate containing the crude peptide.
- Precipitation and Purification:
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
 - Purify the crude peptide using preparative HPLC.

Click to download full resolution via product page

Figure 1: General workflow for the solid-phase peptide synthesis of **H-Pro-D-Leu-Gly-NH2**.

HPLC Purification Protocol

High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides. A reversed-phase C18 column is typically used.

Instrumentation and Conditions:

- HPLC System: Preparative HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 10 μm particle size, 250 x 22 mm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the retention time of the peptide.
- Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative column.
- Detection: UV absorbance at 214 nm and 280 nm.

Procedure:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Inject the sample onto the equilibrated HPLC column.

- Run the gradient elution program.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and lyophilize to obtain the final purified peptide.

Analytical Characterization Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for [M+H]⁺ is 299.2027 Da. Fragmentation analysis (MS/MS) can be used to verify the amino acid sequence.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

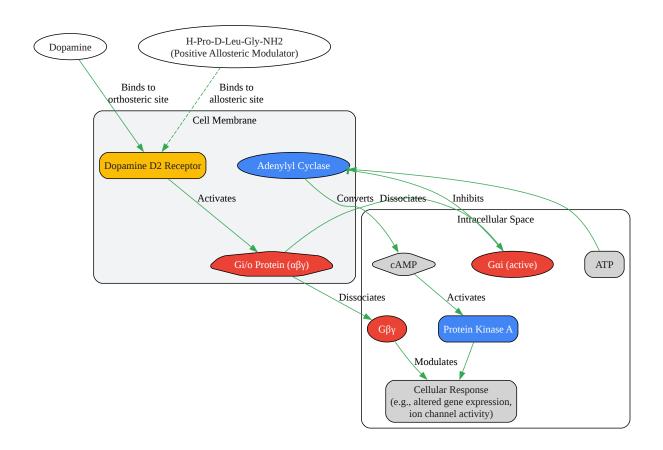
- ¹H NMR: The proton NMR spectrum will show characteristic signals for the amino acid residues. For instance, the isobutyl protons of D-leucine will appear as doublets in the aliphatic region. The proline ring protons will have complex multiplets. Amide protons will appear as doublets or triplets in the downfield region.
- ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons and the alphacarbons of each amino acid residue.

While specific spectral data for **H-Pro-D-Leu-Gly-NH2** is not readily available in the literature, data from its L-isomer and other Pro-Leu-Gly analogues can be used for comparison.[11][12]

Biological Activity and Signaling Pathway

H-Pro-D-Leu-Gly-NH2 is an analog of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Inhibiting Factor (MIF-1).[2] PLG and its analogs are known to act as positive allosteric modulators of dopamine D2 receptors.[13][14][15]

Positive allosteric modulators bind to a site on the receptor that is distinct from the dopamine binding site. This binding enhances the affinity and/or efficacy of dopamine for its receptor. The



dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

Signaling Pathway:

- Dopamine binds to the orthosteric site of the D2 receptor.
- H-Pro-D-Leu-Gly-NH2 binds to an allosteric site on the D2 receptor.
- The binding of the allosteric modulator enhances the dopamine-induced conformational change in the receptor.
- This leads to a more efficient activation of the associated heterotrimeric G-protein (Gi/o).
- The activated Gαi subunit dissociates from the Gβy dimer.
- Gai inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- The Gβy dimer can modulate the activity of other effectors, such as ion channels.

Click to download full resolution via product page

Figure 2: Signaling pathway of the Dopamine D2 receptor with positive allosteric modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. D-Amino acid Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid Wikipedia [en.wikipedia.org]
- 4. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Solubility Limits: Backbone and Side-Chain Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen bonds in the tripeptide Pro-Leu-Gly-NH2. 17O and 1H studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of H-Pro-D-Leu-Gly-NH2]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b3028924#physicochemical-properties-of-h-pro-d-leugly-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com